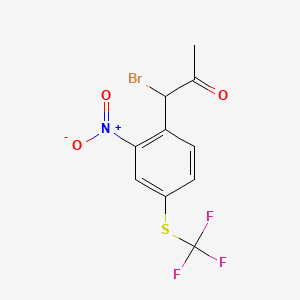
1-Bromo-1-(2-nitro-4-(trifluoromethylthio)phenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-1-(2-nitro-4-(trifluoromethylthio)phenyl)propan-2-one is a complex organic compound with a molecular formula of C10H7BrF3NO3S This compound is characterized by the presence of a bromine atom, a nitro group, and a trifluoromethylthio group attached to a phenyl ring, along with a propan-2-one moiety
Vorbereitungsmethoden
The synthesis of 1-Bromo-1-(2-nitro-4-(trifluoromethylthio)phenyl)propan-2-one involves several steps. One common method includes the bromination of 1-(2-nitro-4-(trifluoromethylthio)phenyl)propan-2-one using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the selective bromination of the desired position .
Analyse Chemischer Reaktionen
1-Bromo-1-(2-nitro-4-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of substituted derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common reagents and conditions used in these reactions include bases like sodium hydroxide or potassium carbonate for nucleophilic substitution, and catalysts like palladium on carbon for reduction reactions .
Wissenschaftliche Forschungsanwendungen
1-Bromo-1-(2-nitro-4-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.
Material Science: The compound is utilized in the development of advanced materials, including polymers and coatings with enhanced chemical resistance and stability.
Biological Studies: Researchers use this compound to study the effects of trifluoromethylthio groups on biological activity and molecular interactions.
Wirkmechanismus
The mechanism of action of 1-Bromo-1-(2-nitro-4-(trifluoromethylthio)phenyl)propan-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the trifluoromethylthio group can influence the compound’s lipophilicity and binding affinity to proteins and enzymes. These interactions can modulate various biological processes, including enzyme inhibition and signal transduction .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-1-(2-nitro-4-(trifluoromethylthio)phenyl)propan-2-one can be compared with similar compounds such as:
1-Bromo-2-(trifluoromethylthio)benzene: This compound lacks the nitro and propan-2-one groups, making it less reactive in certain chemical reactions.
1-Bromo-1-(4-nitro-2-(trifluoromethylthio)phenyl)propan-2-one: This is a positional isomer with the nitro group in a different position, which can affect its reactivity and biological activity.
The unique combination of functional groups in this compound makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H7BrF3NO3S |
|---|---|
Molekulargewicht |
358.13 g/mol |
IUPAC-Name |
1-bromo-1-[2-nitro-4-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7BrF3NO3S/c1-5(16)9(11)7-3-2-6(19-10(12,13)14)4-8(7)15(17)18/h2-4,9H,1H3 |
InChI-Schlüssel |
OKOGYLOVMFNADD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=C(C=C(C=C1)SC(F)(F)F)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(E)-4-[4-(Trifluoromethyl)phenyl]-3-butenoic acid](/img/structure/B14044523.png)




